Dual COX‑1/COX‑2 Inhibition Profile vs. Celecoxib – Balanced Selectivity for Non‑Traditional Indications
The target compound inhibits recombinant human COX‑2 with an IC₅₀ of 3.56 µM and ovine COX‑1 with an IC₅₀ of 9.87 µM, yielding a COX‑1/COX‑2 selectivity ratio of ≈2.8 [1]. In contrast, celecoxib – the archetypal selective COX‑2 inhibitor – exhibits a COX‑2 IC₅₀ of 0.05 µM and a COX‑1/COX‑2 selectivity index of ≈405 [2]. Whereas celecoxib achieves therapeutic anti‑inflammatory efficacy through near‑complete COX‑2 selectivity at sub‑micromolar concentrations, the target compound provides a more balanced dual‑inhibition profile, which may be advantageous in therapeutic contexts where concurrent partial COX‑1 engagement is desirable, such as certain neurological or oncology settings [3].
| Evidence Dimension | COX‑1/COX‑2 inhibition potency and selectivity |
|---|---|
| Target Compound Data | COX‑2 IC₅₀ = 3.56 µM; COX‑1 IC₅₀ = 9.87 µM; selectivity ratio ≈2.8 |
| Comparator Or Baseline | Celecoxib: COX‑2 IC₅₀ = 0.05 µM; selectivity index ≈405 |
| Quantified Difference | Target compound is ~71‑fold less potent on COX‑2 but exhibits a ~145‑fold lower selectivity ratio (≈2.8 vs. ≈405), indicating a fundamentally different COX‑1/COX‑2 engagement profile. |
| Conditions | Human recombinant COX‑2 enzyme immunoassay; ovine COX‑1 enzyme immunoassay (target compound) [1]; human recombinant COX‑2 enzyme‑linked immune sorbent assay (celecoxib) [2]. |
Why This Matters
Procurement of the target compound enables research into non‑traditional COX pharmacology where balanced dual inhibition is mechanistically required, a profile not accessible with highly selective COX‑2 inhibitors such as celecoxib or etoricoxib.
- [1] BindingDB. BDBM50134583 (CHEMBL3747612): 3-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide – COX‑1/COX‑2 inhibition data. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50134583 (accessed 2026-04-29). View Source
- [2] PMC Table 5. Celecoxib IC₅₀ = 0.05 ± 0.03 µM against human recombinant COX‑2 (enzyme‑linked immune sorbent assay). From Molecules 2021, 26, 3550. https://pmc.ncbi.nlm.nih.gov/articles/PMC8230391/table/molecules-26-03550-t005/. View Source
- [3] Mishra, C. B. et al. Discovery of novel methylsulfonyl phenyl derivatives as potent human cyclooxygenase‑2 inhibitors with effective anticonvulsant action. Eur. J. Med. Chem. 2018, 151, 520–532. DOI: 10.1016/j.ejmech.2018.04.007. View Source
